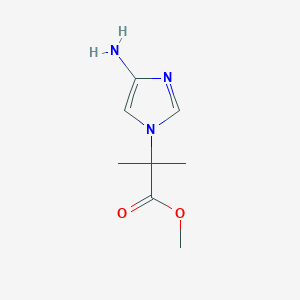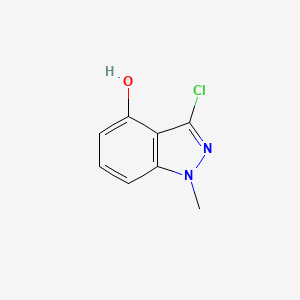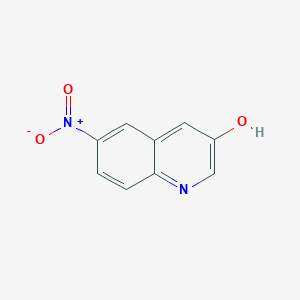
2,4-Dimethylquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylquinoline-5,8-dione is an organic compound with the chemical formula C11H9NO2 It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethylquinoline-5,8-dione can be synthesized through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Another method involves the treatment of anthranil with 1,3-diphenyl-propane-1,3-dione, resulting in quinoline cyclization to produce 2-Phenyl-3-benzoylquinoline .
Industrial Production Methods
Industrial production methods for this compound often involve the use of scalable and efficient synthetic routes. For example, the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature using anhydrous acetonitrile as a solvent is a viable industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new drugs.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair . This inhibition can lead to the disruption of cellular functions and has potential therapeutic applications in treating diseases such as cancer.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylquinoline-5,8-dione can be compared with other similar compounds, such as:
2,4-Diphenylquinoline: This compound has phenyl groups attached to the quinoline ring, which can enhance its chemical stability and biological activity.
2,3-Dimethylquinoxaline: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
6-Amino-2,3-dimethylquinoline-5,8-dione:
Eigenschaften
CAS-Nummer |
52824-08-5 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11/h3-5H,1-2H3 |
InChI-Schlüssel |
GWHILZONOPRFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)


